Selexipag-d8 - 1265295-16-6

Selexipag-d8

Catalog Number: EVT-1487808
CAS Number: 1265295-16-6
Molecular Formula: C₂₆H₂₄D₈N₄O₄S
Molecular Weight: 504.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selexipag, known under the brand name Uptravi®, is a novel oral medication that has garnered attention for its role in the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive condition characterized by high blood pressure in the arteries of the lungs, leading to heart failure if left untreated. Selexipag targets the prostacyclin pathway, which is often deficient in PAH patients, offering a new avenue for therapy1236.

Molecular Structure Analysis

Although the papers do not explicitly detail the molecular structure of selexipag, some information can be inferred. As a non-prostanoid prostacyclin receptor agonist, it differs structurally from naturally occurring prostacyclin but mimics its action by binding to the IP receptor. [] This suggests a specific structural conformation that allows for this interaction.

Mechanism of Action

Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), which plays a crucial role in vasodilation, inhibition of platelet aggregation, and exhibiting anti-inflammatory effects. Upon oral administration, Selexipag is hydrolyzed to its active metabolite, ACT-333679, which then binds with high selectivity to IP receptors. This binding leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and exchange protein activated by cAMP 1 (Epac1), resulting in the therapeutic effects observed in PAH treatment35.

Future Directions
  • Optimizing Treatment Strategies: Further research is needed to determine the optimal timing of selexipag initiation in the course of PAH, [] as well as the most effective combinations with other PAH-specific therapies. [, ]
  • Personalized Medicine: Identifying subgroups of PAH patients who are most likely to benefit from selexipag therapy, particularly in the context of different PAH etiologies, such as congenital heart disease [, ] or connective tissue disease. []
  • Long-Term Safety and Efficacy: Conducting studies with larger patient populations and longer follow-up periods to better assess the long-term safety and efficacy of selexipag in both adult and pediatric PAH populations. [, , , ]
  • Transitioning Between Therapies: Developing standardized protocols and guidelines for safely and effectively transitioning patients between different prostacyclin therapies, including selexipag. [, , , , ]
  • Comparative Effectiveness Research: Conducting head-to-head trials comparing selexipag to other prostacyclin therapies to determine their relative efficacy, safety, and tolerability in different PAH patient populations. []

Treprostinil

    Compound Description: Treprostinil is a synthetic analog of prostacyclin, a naturally occurring molecule that promotes vasodilation and inhibits platelet aggregation. It is commonly used for the treatment of pulmonary arterial hypertension (PAH) [, , , , , , ].

    Relevance: Treprostinil and selexipag-d8 are both prostacyclin receptor agonists, meaning they bind to and activate prostacyclin receptors [, , , , , , ]. Selexipag-d8, as a deuterated form of selexipag, is structurally related to treprostinil by sharing the same pharmacological target and exhibiting similar therapeutic effects in PAH. Several papers describe cases of patients transitioning from intravenous or subcutaneous treprostinil therapy to oral selexipag, indicating a potential overlap in their clinical use.

Beraprost Sodium

    Compound Description: Beraprost sodium is another synthetic prostacyclin analog used in the treatment of PAH and peripheral artery disease [].

    Relevance: Similar to treprostinil, beraprost sodium shares the same pharmacological class as selexipag-d8, acting as a prostacyclin receptor agonist []. This case study mentions instances where selexipag was used as a replacement therapy for patients previously treated with beraprost sodium, highlighting the potential of selexipag-d8 as an alternative treatment option within this drug class.

References:

Epoprostenol

    Compound Description: Epoprostenol, also known as prostacyclin, is a naturally occurring prostacyclin used to treat PAH, particularly in its severe forms [, , ].

    Relevance: Epoprostenol and selexipag-d8 both target the prostacyclin pathway, with epoprostenol being a naturally occurring prostacyclin and selexipag-d8 being a synthetic prostacyclin receptor agonist [, , ]. This connection places them in the same therapeutic category for managing PAH. Similar to treprostinil and beraprost, there are documented transitions of patients from epoprostenol to selexipag, highlighting their shared therapeutic space.

References:

Iloprost

    Compound Description: Iloprost is another synthetic prostacyclin analog used in the treatment of PAH, particularly for improving exercise capacity and delaying disease progression [].

    Relevance: Iloprost, similar to the previously mentioned compounds, acts on the prostacyclin pathway, specifically as a prostacyclin receptor agonist []. This mechanism of action directly relates it to selexipag-d8, placing both compounds within the same therapeutic class. The paper specifically discusses a patient successfully transitioning from inhaled iloprost to oral selexipag, further solidifying their therapeutic connection.

References:

ACT-333679

    Compound Description: ACT-333679 is the active metabolite of selexipag. It is a potent and selective agonist of the prostacyclin IP receptor [].

    Relevance: ACT-333679 is directly formed from the metabolism of selexipag and selexipag-d8 []. This metabolic relationship makes it a crucial component in understanding the pharmacological effects of selexipag-d8. The study specifically investigates drug interactions that affect the metabolic conversion of selexipag to ACT-333679.

References:

Macitentan

    Compound Description: Macitentan is an endothelin receptor antagonist used in the treatment of PAH to improve exercise capacity and delay disease progression [, , ].

    Relevance: Although not directly targeting the prostacyclin pathway like selexipag-d8, macitentan is frequently used in combination therapies for PAH [, , ]. Several papers mention the use of selexipag alongside macitentan, suggesting a synergistic effect in managing PAH.

References:

Riociguat

    Compound Description: Riociguat is a soluble guanylate cyclase stimulator, another class of drug used to treat PAH by relaxing blood vessels and improving blood flow [, ].

    Relevance: Similar to macitentan, riociguat is often used in combination with selexipag to manage PAH [, ]. This co-administration suggests a potential for enhanced therapeutic effects when combining drugs targeting different pathways involved in PAH.

References:

Sildenafil

    Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor, commonly used to treat PAH and erectile dysfunction. It works by relaxing blood vessels in the lungs, which lowers blood pressure and improves blood flow [].

    Relevance: Sildenafil, while targeting a different pathway than selexipag-d8, is another medication commonly employed in PAH treatment []. Although not explicitly compared in a head-to-head fashion, the co-existence of these drugs within PAH treatment regimens highlights the need for diverse therapeutic options targeting different aspects of the disease.

References:

Tadalafil

    Compound Description: Tadalafil is another PDE5 inhibitor, similar in action and use to sildenafil, employed for treating PAH and erectile dysfunction [].

    Relevance: Like sildenafil, tadalafil represents another drug class utilized in PAH management []. Its inclusion in combination therapies alongside selexipag further reinforces the notion of multi-targeted approaches for effectively addressing this complex disease.

Applications in Various Fields

Pulmonary Arterial Hypertension

Clinical trials have demonstrated the efficacy of Selexipag in reducing pulmonary vascular resistance and improving exercise capacity in patients with PAH. Studies have shown a significant reduction in geometric mean pulmonary vascular resistance and improvements in the World Health Organization functional class, indicating a better quality of life for patients. Selexipag has been approved by regulatory agencies such as the Food and Drug Administration (FDA) for the treatment of PAH in patients with functional class II or III symptoms234.

Acute Respiratory Distress Syndrome

Beyond PAH, Selexipag has shown potential in the treatment of acute respiratory distress syndrome (ARDS), a severe lung condition often caused by infection or trauma. In a study on a mouse model of ARDS induced by Lipopolysaccharide (LPS), Selexipag administration resulted in reduced inflammation, decreased protein leakage in the lungs, and improved histological manifestations of ARDS. These effects are attributed to the modulation of the cAMP/PKA and cAMP/Epac1 signaling pathways, suggesting that Selexipag could be a promising therapeutic option for ARDS5.

Regulatory Approvals and Clinical Trials

Selexipag has achieved global approval for the treatment of PAH, with the FDA endorsing its use to delay disease progression and reduce the risk of hospitalization for PAH. The medication has also been approved in Canada and received a positive opinion in the EU for similar indications. The phase III GRIPHON trial, which was a large, event-driven study, showed that Selexipag reduced the risk of death or complications related to PAH by 40% compared to placebo6.

Properties

CAS Number

1265295-16-6

Product Name

Selexipag-d8

Molecular Formula

C₂₆H₂₄D₈N₄O₄S

Molecular Weight

504.67

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; 2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8;_x000B_ACT 293987-d8; NS 304-d8; Uptravi-d8; 2-[4-[(5,6-Diphenyl-2-pyraziny

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.